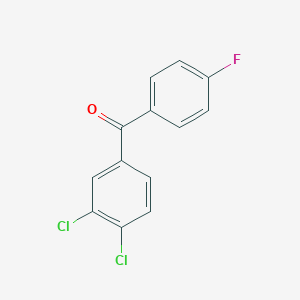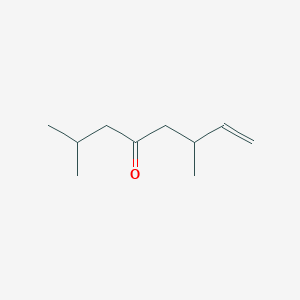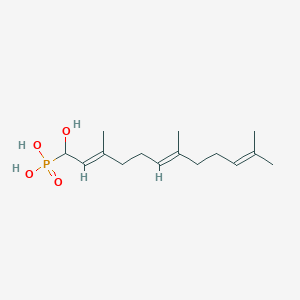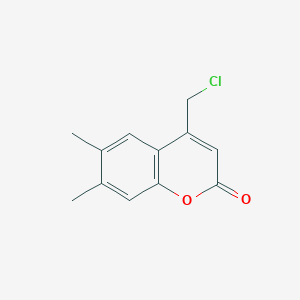
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the raw materials used, the conditions required (like temperature and pressure), and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray diffraction, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
- 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized by spectroscopic methods, highlighting the importance of such compounds in understanding molecular structures and interactions (Delgado Espinosa et al., 2017).
Synthesis Techniques and Derivatives
- The compound is involved in complex synthesis processes such as the formation of vitamin K analogues, demonstrating its role in creating biologically significant molecules (Maruyama et al., 1979).
- Its derivatives have unique crystal structures, which are crucial for understanding solid-state chemistry and material science applications (Manolov et al., 2008).
Chemical Properties and Reactions
- The compound is utilized in reactions to create various functional groups, showcasing its versatility in organic synthesis (Avetisyan et al., 2009).
- It serves as a base for asymmetric 1,5-diketones in certain condensation reactions, underlining its utility in developing complex organic molecules (Kostritskiy et al., 2020).
NMR Spectroscopy
- It is used in studies involving NMR spectroscopy, which is crucial for understanding the electronic environment in molecules (Timár et al., 1989).
Photochromism
- Certain derivatives show photochromism, a property that could have applications in photo-responsive materials (Hobley et al., 2000).
Electrochemistry
- The compound's derivatives are studied in electrochemical contexts, providing insights into electron transfer processes (Mubarak & Peters, 2008).
Catalysis
- It is used in catalyst-free reactions, indicating its potential in green chemistry applications (Chougala et al., 2017).
Kinetics and Synthesis
- Its derivatives are key in kinetic and synthesis studies of chromene compounds, important for drug development and other chemical processes (Asheri et al., 2016).
Novel Synthesis Methods
- It is involved in novel synthesis methods, contributing to the development of new synthetic pathways in organic chemistry (Raju et al., 2012).
Biological Applications
- Some derivatives have been evaluated for biological activities, such as antibacterial properties, highlighting its potential in pharmaceutical research (Govori & Haziri, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
CAS RN |
146463-74-3 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



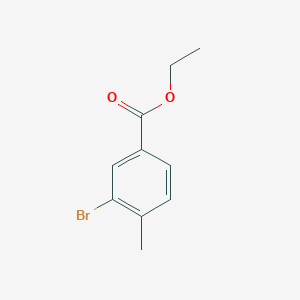
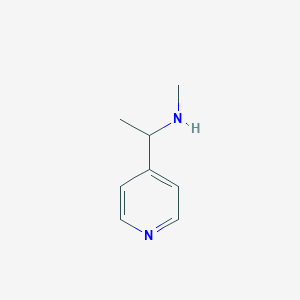
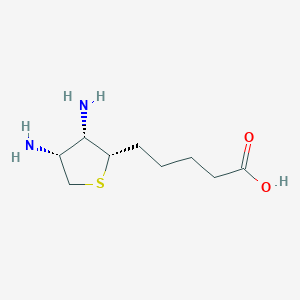
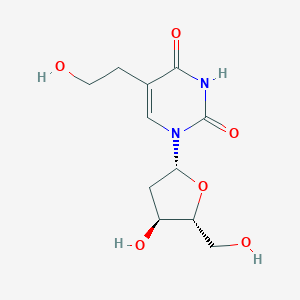
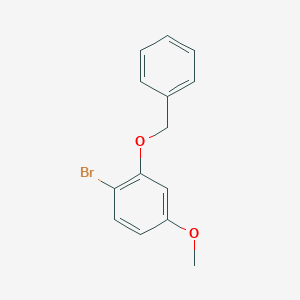
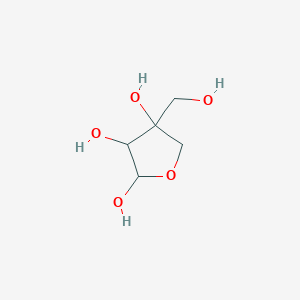
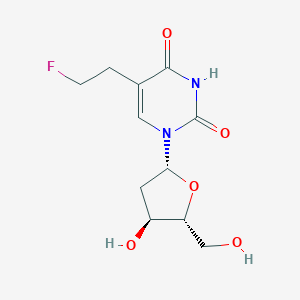
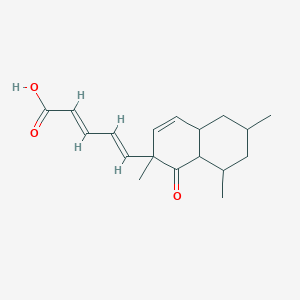
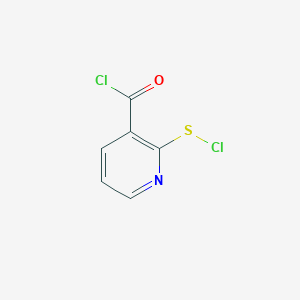
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)

